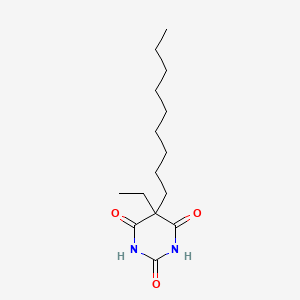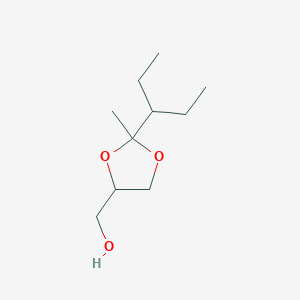
Cholest-5-ene, 3-(iodo-125I)-, (3beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- is a radioiodinated derivative of cholesterol. This compound is used primarily in scientific research due to its radioactive iodine isotope, iodine-125, which allows for the tracing and imaging of biological processes. The compound is particularly valuable in the study of cholesterol metabolism and the behavior of cholesterol in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- typically involves the iodination of cholesterol. The process begins with the preparation of the cholesterol substrate, followed by the introduction of iodine-125. The reaction conditions often require the presence of an oxidizing agent to facilitate the iodination process. Common oxidizing agents used include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radioiodinated compound. The production facilities must also adhere to safety regulations due to the radioactive nature of iodine-125.
Análisis De Reacciones Químicas
Types of Reactions
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of cholesterol.
Reduction: Reduction reactions can convert the iodinated compound back to its non-iodinated form.
Substitution: The iodine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cholest-5-en-3-one, while reduction can regenerate cholesterol.
Aplicaciones Científicas De Investigación
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study the chemical behavior of cholesterol and its derivatives.
Biology: Helps in understanding the metabolism and transport of cholesterol in biological systems.
Medicine: Utilized in diagnostic imaging to trace cholesterol distribution in the body, aiding in the study of diseases like atherosclerosis.
Industry: Employed in the development of cholesterol-lowering drugs and in the quality control of cholesterol-related products.
Mecanismo De Acción
The mechanism of action of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- involves its incorporation into biological membranes and lipoproteins, similar to natural cholesterol. The radioactive iodine-125 allows for the detection and imaging of the compound using techniques like autoradiography and scintillation counting. The molecular targets include cholesterol transport proteins and enzymes involved in cholesterol metabolism.
Comparación Con Compuestos Similares
Cholest-5-ene, 3-(iodo-125I)-, (3beta)- can be compared with other radioiodinated cholesterol derivatives, such as:
Cholest-5-ene, 3-(iodo-131I)-, (3beta)-: Similar in structure but uses iodine-131, which has different radioactive properties.
Cholest-5-ene, 3-(fluoro-18F)-, (3beta)-: Uses fluorine-18 instead of iodine, providing different imaging characteristics.
Cholest-5-ene, 3-(tritium-3H)-, (3beta)-: Uses tritium, a radioactive isotope of hydrogen, for different tracing applications.
The uniqueness of Cholest-5-ene, 3-(iodo-125I)-, (3beta)- lies in its specific radioactive properties, making it particularly suitable for certain types of imaging and tracing studies.
Propiedades
Número CAS |
63407-66-9 |
|---|---|
Fórmula molecular |
C27H45I |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-3-(125I)iodanyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H45I/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28-2 |
Clave InChI |
PMVJGSYGUZXDAR-FSRPILJVSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[125I])C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)I)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



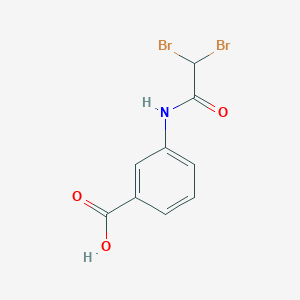
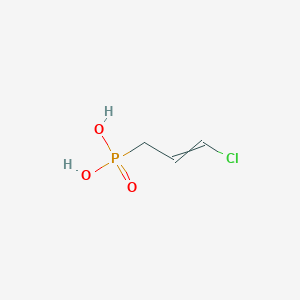
![{[(Benzylsulfanyl)(methanesulfonyl)methyl]sulfanyl}benzene](/img/structure/B14491958.png)
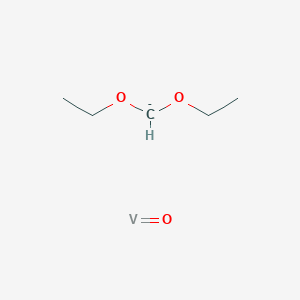
![3-[(2-Phenylpropan-2-yl)amino]propanenitrile](/img/structure/B14491966.png)

![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
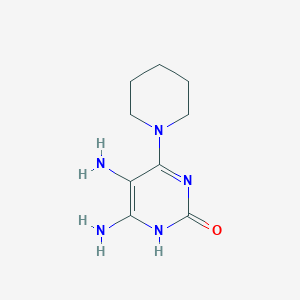
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)
